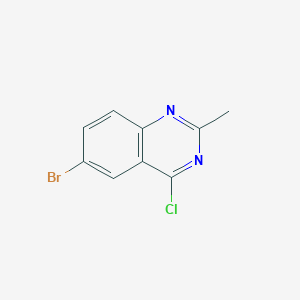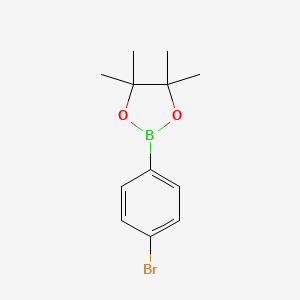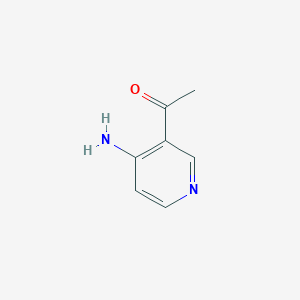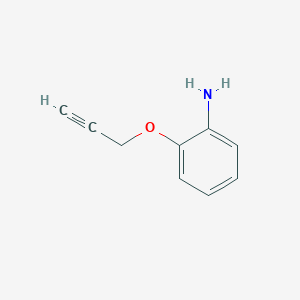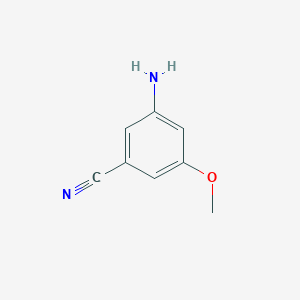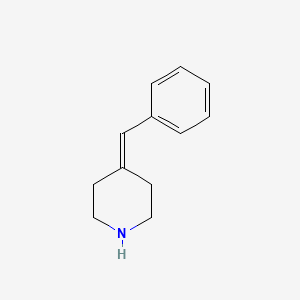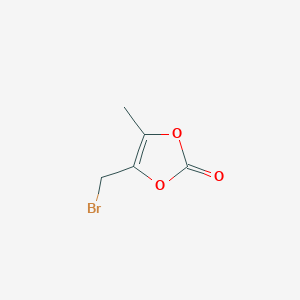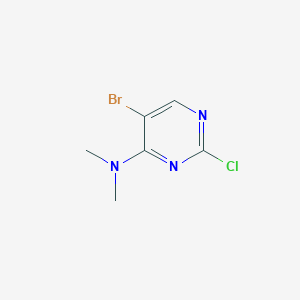
5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine is a compound that has been investigated for its potential in various chemical reactions and as an intermediate in the synthesis of more complex molecules. The presence of bromo and chloro substituents on the pyrimidine ring, along with the dimethylamino group at the 4-position, makes it a versatile compound for further chemical modifications.
Synthesis Analysis
The synthesis of related pyrimidine compounds often involves regioselective displacement reactions, as seen in the study where 5-bromo-2,4-dichloro-6-methylpyrimidine reacted with ammonia to form 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product . This compound was further reacted with secondary amines to afford substituted aminopyrimidines. The synthesis of similar compounds typically involves multiple steps, starting from commercially available precursors, and can include reactions such as bromination, cyclization, and aminolysis .
Molecular Structure Analysis
The molecular structure of 5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine and its derivatives has been elucidated using techniques such as X-ray crystallography. For instance, the compound crystallized in the monoclinic crystal system and formed a cocrystal with water molecules, exhibiting typical intramolecular hydrogen bonding within the crystalline network . The crystal structure of related compounds has also been confirmed by single-crystal X-ray analysis, providing insights into the molecular conformation and stability .
Chemical Reactions Analysis
The reactivity of pyrimidine compounds, including those with bromo and chloro substituents, has been explored in various chemical reactions. For example, the aminolysis of halogenated pyrimidines has been studied, revealing that bromopyrimidines are generally more reactive than their chloro counterparts . The presence of halogen functionalities on the pyrimidine nucleus allows for further diversification through reactions such as palladium-catalyzed cross-couplings and Buchwald–Hartwig amination .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine are influenced by its molecular structure and the nature of its substituents. The compound's solubility, melting point, and stability can be affected by the presence of the bromo and chloro groups, as well as the dimethylamino group. The crystallization behavior, including the formation of cocrystals with water, suggests that the compound can engage in hydrogen bonding, which could impact its physical properties . The reactivity of the compound in various chemical reactions also highlights its potential as a synthetic intermediate for the development of new pharmaceuticals and materials .
Aplicaciones Científicas De Investigación
Chemical Reactions and Derivative Synthesis
5-Bromo-2-chloro-N,N-dimethylpyrimidin-4-amine is involved in various chemical reactions and the synthesis of derivatives. For instance, it is used in the reaction with butyllithium to produce N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine, which is further utilized in synthesizing a range of bipyrimidine derivatives (Kowalewski et al., 1981). Additionally, this compound is a precursor in the synthesis of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives with potential antibacterial and antifungal properties (Ranganatha et al., 2018).
Crystallography and Structural Studies
In crystallography, 5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine has been utilized to study regioselective displacement reactions. The crystalline structure of this compound provides insights into molecular interactions and stability mechanisms within the crystal lattice (Doulah et al., 2014).
Applications in Heterocyclic Chemistry
This compound is significant in the field of heterocyclic chemistry. It serves as a key intermediate in the synthesis of various heterocyclic compounds, like pyrimido[4,5-e][1,3,4]thiadiazine derivatives, which have potential applications in pharmacology and materials science (Rahimizadeh et al., 2007).
Antibacterial and Antifungal Activity
Synthetic derivatives of 5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine have been evaluated for their in vitro antibacterial and antifungal activities. Certain derivatives demonstrate significant antimicrobial activity against various pathogenic bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Afrough et al., 2019).
Synthesis of Aminopyrimidines
It is also used in reactions with secondary amines to produce 4-amino-5-bromo-2-substituted aminopyrimidines, showcasing its versatility in synthesizing a variety of aminopyrimidine compounds (Doulah et al., 2014).
Propiedades
IUPAC Name |
5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrClN3/c1-11(2)5-4(7)3-9-6(8)10-5/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYGQJGPTKZUKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445090 |
Source


|
| Record name | 5-Bromo-2-chloro-N,N-dimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine | |
CAS RN |
57054-86-1 |
Source


|
| Record name | 5-Bromo-2-chloro-N,N-dimethyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57054-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloro-N,N-dimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)


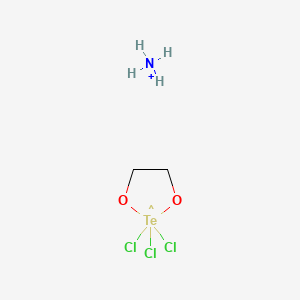
![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1278181.png)
